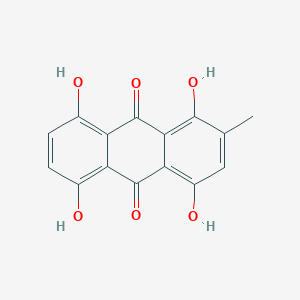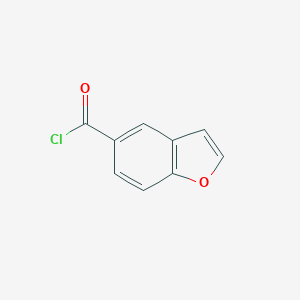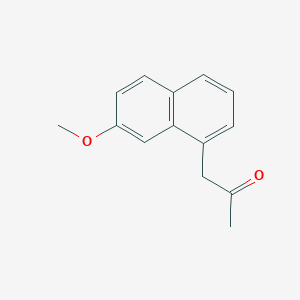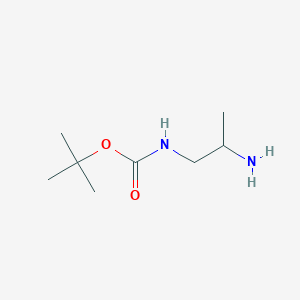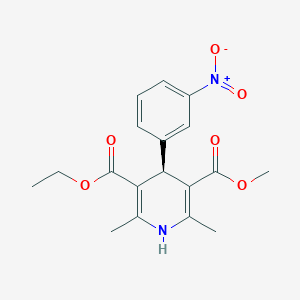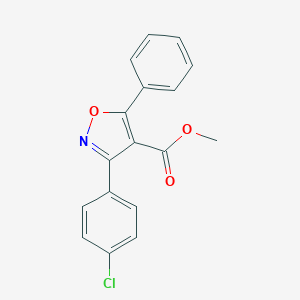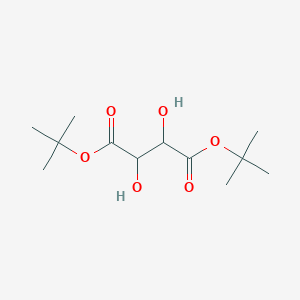
(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate often involves enzymatic methods, leveraging carbonyl reductase for biosynthesis. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing statins, is produced using carbonyl reductase from Rhodosporidium toruloides in both mono and biphasic media, demonstrating high yields and enantioselectivity (Liu et al., 2018).
Molecular Structure Analysis
Molecular structure and vibrational spectra studies, such as those on 3,5-di-tert-butyl 4-hydroxy benzoic acid, rely on quantum chemical calculations (DFT) and spectroscopy (FT-IR, NMR). These studies provide insights into the compound's electronic structure, chemical shifts, and absorption maxima, essential for understanding the molecular properties and interactions (Mathammal et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl groups and their derivatives often include transformations and characterizations through various spectroscopic methods. For instance, the synthesis and characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate highlight the detailed study of their molecular and crystal structures, stabilized by intramolecular hydrogen bonds, providing valuable data on their chemical behavior (Çolak et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The dimeric structure of di-tert-butylphosphinic acid provides an example of how X-ray crystallography can reveal the arrangement of molecules in the solid state, showcasing the compound's stability and interactions through hydrogen bonding (Druyan et al., 1976).
Chemical Properties Analysis
Investigating the chemical properties includes studying the reactivity, stability, and interaction of compounds with various reagents. The directed evolution of carbonyl reductase from Rhodosporidium toruloides for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate showcases the application of biocatalysis to achieve high selectivity and yield in chemical synthesis, illustrating the compound's functional group transformations and enantioselective reactions (Liu et al., 2017).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate has been utilized in the asymmetric synthesis of bioactive molecules. A notable application is in the synthesis of (+)-trachyspic acid, which acts as a tumor cell heparanase inhibitor. The process involves a series of chemical reactions, including aldol reaction and Pinnick oxidation, yielding a high optical purity of the synthesized product, highlighting the molecule's role in precision synthesis for potential therapeutic applications (Morokuma et al., 2008).
Enhancement of Cytotoxicity
In the study of drug cytotoxicity against human tumor cells, (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate derivatives, particularly those with tert-butyl dimethyl silyl groups, have shown to play a significant role. The study synthesized a series of these derivatives and evaluated their in vitro effects against leukemia and breast cancer cells. The findings suggest that the tert-butyl dimethyl silyl group, among others, notably enhances the cytotoxic activity of the compounds, pointing to the molecule's potential in the development of anticancer drugs (Donadel et al., 2005).
Application in NMR Spectroscopy
(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate derivatives have also found applications in enhancing NMR spectroscopy techniques. Specifically, derivatives like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline have been used in 19F NMR, aiding in the sensitive detection and study of peptides. This application is crucial in probing and understanding the molecular structure and dynamics of peptides in medicinal chemistry (Tressler & Zondlo, 2014).
Propiedades
IUPAC Name |
ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWOKJQQGHCDBL-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate | |
CAS RN |
117384-46-0 |
Source


|
| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

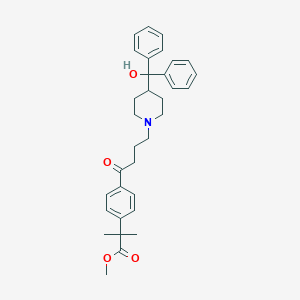
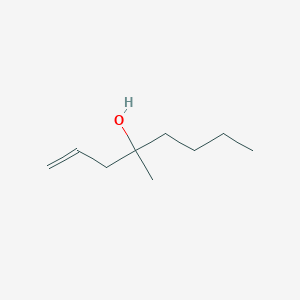
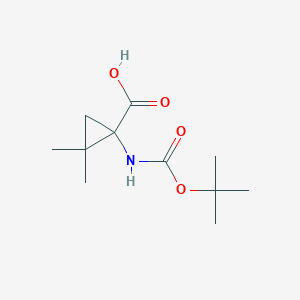

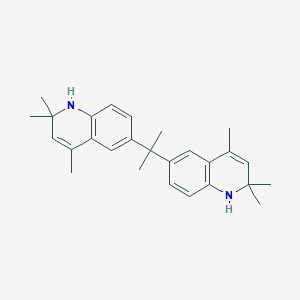
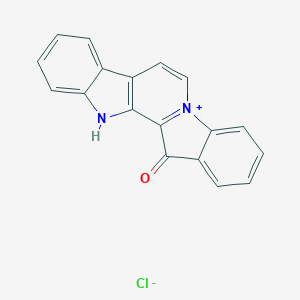
![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)
